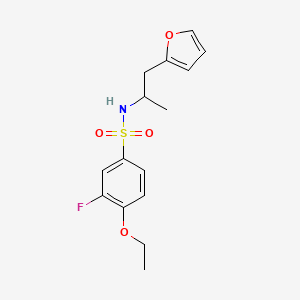

4-(Chloromethyl)oxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)oxane-4-carboxylic acid is a chemical compound with the CAS Number: 2385902-80-5 . It has a molecular weight of 178.62 . The IUPAC name for this compound is 4-(chloromethyl)tetrahydro-2H-pyran-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11ClO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5H2,(H,9,10) . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique

Heterogeneous Green Catalysts for the Suzuki Reaction

Researchers have explored the use of oxime carbapalladacycles, active homogeneous catalysts for the Suzuki coupling in water, modified and anchored on various supports like SiO2 and MCM-41. These catalysts exhibited remarkable activity differences based on the support material, demonstrating the potential for chloromethyl groups to be used in creating effective heterogeneous catalysts for organic synthesis reactions (Baleizão et al., 2004).

Novel Amide-based Carboxylic Acid Derivatives

The synthesis and characterization of novel amide-based carboxylic acid derivatives have been studied, showcasing the use of chloromethyl groups in constructing complex molecules with potential biological activities. Such compounds were synthesized using hydrogen bonds and stacking non-covalent interactions, indicating the strategic use of chloromethyl and carboxylic acid functionalities to design new chemical entities with desired properties (Chahkandi et al., 2017).

Synthesis of Functionalized Poly(malic acid) Derivatives

Racemic and optically active 4-carboxy-2-oxetanones have been utilized as precursors for the preparation of functionalized racemic or optically active poly(malic acid) derivatives. This research demonstrates the application of carboxylic acid derivatives in the synthesis of polymers that can be tailored for specific uses, such as reactive polymers, supported catalysts, liquid crystal polymers, and macromolecular prodrugs (Leboucher-Durand et al., 1996).

Advanced Oxidation for Wastewater Treatment

The electrochemical oxidation of chlorophenols at boron-doped diamond electrodes has been investigated, suggesting the potential for chloromethyl derivatives in environmental applications, particularly in the treatment of wastewater through advanced oxidation processes (Rodrigo et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

4-(chloromethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEBYJAFMDXPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2658178.png)

![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)

![6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B2658184.png)

![cis-Exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/no-structure.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2658191.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2658194.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2658196.png)